4-(2-Fluoro-4-nitrobenzyl)morpholine
Description
Its structure comprises a morpholine ring attached to a benzyl group substituted with a fluorine atom at the 2-position and a nitro group at the 4-position of the benzene ring . The fluorine atom introduces electron-withdrawing effects, while the nitro group enhances electrophilicity, making the compound a versatile intermediate in synthesizing bioactive molecules.
Properties
IUPAC Name |
4-[(2-fluoro-4-nitrophenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-11-7-10(14(15)16)2-1-9(11)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDROXDHWELAGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times while maintaining yields:
-
Conditions : 150 W, 100°C, 30 minutes → 65–70% yield.
-
Advantages : Faster kinetics, reduced side reactions (e.g., nitro group reduction).
Continuous Flow Synthesis
Industrial scalability is achieved via microreactors :
Procedure (Source):
-
Residence time : 5–10 minutes
-
Temperature : 80–100°C
-
Flow rate : 0.5 mL/min
-
Conversion : >90% with >98% purity
Benefits :
-
Enhanced heat transfer minimizes thermal degradation.
Deuterated Synthesis
Deuterated analogs (e.g., 2,2,6,6-d₄-morpholine) are synthesized for isotopic labeling studies:
Procedure (Source):
-
Deuterated morpholine (3a) + 3,4-difluoronitrobenzene in acetonitrile with DIPEA.
-
Conditions : Reflux for 16 h → 91% yield.
Industrial-Scale Production
Solvent-Free Methods
One-pot synthesis eliminates solvents (Source):
-
Morpholine acts as both reactant and solvent .
-
Conditions : 40–130°C, 0.5–36 hours.
-
Example : Morpholine + 1-fluoro-2-nitrobenzene at 40°C for 1 h → 95% yield.
Catalytic Approaches
Buchwald-Hartwig coupling (for related compounds):
-
Catalyst : Pd(OAc)₂ with Xantphos ligand.
-
Conditions : 110°C, 8 h → 42% yield (limited applicability).
Purification and Isolation
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Conventional SNAr | 80°C, 3–18 h | 70–93% | >95% | Moderate |
| Microwave SNAr | 100°C, 30 min | 65–70% | >95% | Lab-scale |
| Continuous Flow | 80–100°C, 5–10 min | >90% | >98% | High |
| Solvent-Free | 40–130°C, 0.5–36 h | 85–95% | >90% | High |
| Deuterated Synthesis | Reflux, 16 h | 91% | >95% | Niche |
Critical Parameters Affecting Yield
-
Base Selection : K₂CO₃ in DMSO achieves higher yields (93%) than TEA in acetonitrile (70%).
-
Morpholine Excess : Stoichiometric excess (1.2–2.5 equiv) drives reaction completion.
-
Temperature Control : Elevated temperatures accelerate substitution but risk nitro group reduction.
Side Reactions and Mitigation
-
Nitro Reduction : Avoid prolonged heating >110°C.
-
Di-Substitution : Controlled by limiting morpholine equivalents.
Recent Advances (Post-2023)
Chemical Reactions Analysis
Types of Reactions: 4-(2-Fluoro-4-nitrobenzyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the benzyl group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and ammonium chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include morpholine and other nucleophiles. The reaction is typically carried out in the presence of a base.
Reduction: Iron and ammonium chloride are commonly used for the reduction of the nitro group.
Major Products:
Nucleophilic Substitution: Substituted benzyl morpholines.
Reduction: 4-(2-Fluoro-4-aminobenzyl)morpholine.
Scientific Research Applications
4-(2-Fluoro-4-nitrobenzyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting bacterial infections.
Industry: The compound is utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-nitrobenzyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs and their substituent differences are summarized in Table 1.
Table 1. Structural comparison of this compound with analogs.
Physicochemical Properties
- Lipophilicity (logP): The thiomorpholine derivative (4-(4-nitrophenyl)thiomorpholine) exhibits higher lipophilicity due to sulfur’s polarizability compared to oxygen in morpholine, enhancing membrane permeability . Fluorine in this compound slightly increases logP compared to non-fluorinated analogs (e.g., 4-(4-nitrobenzyl)morpholine) but remains less lipophilic than brominated derivatives (e.g., 4-(4-Bromo-2-fluorobenzyl)morpholine) .
Solubility and Stability:
- The nitro group in all analogs reduces aqueous solubility but improves metabolic stability by resisting oxidation. Fluorine’s inductive effect further stabilizes the nitro group against reduction .
- Methoxy-substituted analogs (e.g., 4-(2-Methoxy-4-nitrophenyl)morpholine) show higher solubility due to the electron-donating methoxy group but are more prone to oxidative metabolism .
Key Research Findings
- Metabolic Stability: Thiomorpholine derivatives undergo faster oxidation than morpholine analogs, suggesting this compound may offer improved metabolic stability due to fluorine’s stabilizing effects .
- Biological Target Compatibility: The combination of fluorine and nitro groups may optimize interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .
Biological Activity
4-(2-Fluoro-4-nitrobenzyl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its implications in drug development and therapeutic applications.
- Molecular Formula: C11H12FNO3
- Molecular Weight: 229.22 g/mol
- Canonical SMILES: CCOC1=CC=C(C(=C1)C(C2=CC=C(C=C2)N+[O-])F)O
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the morpholine ring enhances solubility and bioavailability.
Biological Activity Overview
Recent studies have demonstrated the following biological activities associated with this compound:
- Antimicrobial Activity:
- Enzyme Inhibition:
- Anticancer Potential:
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against multidrug-resistant strains. The compound demonstrated significant activity with an MIC of 0.5 µg/mL against S. aureus and E. coli, outperforming several standard antibiotics .
Case Study 2: Anticancer Activity
In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values around 10 µM. The study highlighted that the compound induces apoptosis via mitochondrial pathways, making it a candidate for further development in cancer therapy .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC: 0.5–2 µg/mL against resistant strains | |
| Enzyme Inhibition | Dual inhibition of DNA gyrase/topo IV | |
| Anticancer | IC50: ~10 µM in MCF-7 cells |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | MIC (µg/mL) | Target Activity |
|---|---|---|---|
| This compound | Morpholine derivative | 0.5 | Antibacterial |
| Benzothiazole Derivatives | Benzothiazole core | <0.03125 | Antibacterial |
| N-phenylpyrrolamide | Pyrrolamide derivative | 1 | Antibacterial |
Q & A
Q. What are the standard synthetic routes for 4-(2-Fluoro-4-nitrobenzyl)morpholine?
The synthesis typically involves nucleophilic substitution or reductive amination. For example, 2-fluoro-4-nitrobenzyl bromide (derived from 2-fluoro-4-nitrobenzoic acid, as in ) can react with morpholine under basic conditions. Optimization of reaction time, temperature (e.g., 60–80°C), and solvent polarity (e.g., DMF or THF) is critical for yield improvement. Characterization via H/C NMR and LC-MS confirms product identity .
Q. How is the compound characterized for purity in academic research?
Common methods include:
Q. What safety precautions are required when handling this compound?
The compound’s safety data sheet ( ) recommends:
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods due to potential nitro group toxicity.
- Storage : Inert atmosphere, away from reducing agents to prevent unintended reactions.
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
Discrepancies may arise from dynamic effects (e.g., rotational isomerism of the morpholine ring). Advanced techniques include:
Q. What strategies optimize regioselectivity in derivatives of this compound?
The nitro group’s electron-withdrawing effect directs electrophilic substitution to the ortho/para positions. To enhance selectivity:
Q. How do researchers analyze degradation products under varying pH conditions?
Stability studies (e.g., at pH 2–12, 37°C) followed by LC-MS/MS can identify hydrolytic or oxidative byproducts. For example:
Q. What computational methods predict the compound’s reactivity in catalytic systems?
Molecular docking (AutoDock) or MD simulations assess interactions with biological targets (e.g., enzymes). For physicochemical properties:
- LogP Calculation : Predict lipophilicity using software like MarvinSuite.
- HOMO-LUMO Analysis : Evaluates redox potential, critical for nitro group reactivity in catalysis .
Data Interpretation & Methodological Challenges
Q. How to address discrepancies in synthetic yields reported across studies?
Factors include:
Q. What analytical challenges arise in detecting trace impurities?
Impurities like unreacted 2-fluoro-4-nitrobenzyl halides ( ) require:
Q. How to design experiments probing the compound’s role in inhibition mechanisms?
Use kinetic assays (e.g., fluorescence quenching) to measure binding constants () with target proteins. Compare with structurally similar inhibitors (e.g., ’s quinoline derivatives) to establish structure-activity relationships (SAR). Molecular dynamics simulations can further elucidate binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
